molecular formula C10H11N4Na3O11P2 B6593809 Inosine-5'-diphosphate trisodium salt CAS No. 81012-88-6

Inosine-5'-diphosphate trisodium salt

Cat. No.: B6593809
CAS No.: 81012-88-6
M. Wt: 494.13 g/mol
InChI Key: CPIQGMJSIPVOOS-MSQVLRTGSA-K
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Description

Inosine-5’-diphosphate trisodium salt: is a nucleotide derivative that plays a crucial role in various biochemical processes. It is a diphosphate ester of inosine, which is a nucleoside composed of hypoxanthine and ribose. This compound is often used in biochemical and molecular biology research due to its involvement in energy transfer and signal transduction pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: Inosine-5’-diphosphate trisodium salt can be synthesized from inosine monophosphate through a phosphorylation reaction. The process typically involves the use of phosphorylating agents such as phosphorus oxychloride or pyrophosphate in the presence of a suitable base like triethylamine. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the diphosphate ester.

Industrial Production Methods: Industrial production of inosine-5’-diphosphate trisodium salt involves the enzymatic conversion of inosine monophosphate using nucleoside diphosphate kinase. This method is preferred due to its high specificity and yield. The reaction is conducted in a bioreactor under optimized conditions of pH, temperature, and substrate concentration to maximize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: Inosine-5’-diphosphate trisodium salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form inosine-5’-triphosphate.

    Reduction: It can be reduced to inosine monophosphate.

    Substitution: It can participate in nucleophilic substitution reactions to form different nucleotide analogs.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in an aqueous medium.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiol compounds in the presence of a catalyst.

Major Products:

    Oxidation: Inosine-5’-triphosphate.

    Reduction: Inosine monophosphate.

    Substitution: Various nucleotide analogs depending on the substituent used.

Scientific Research Applications

Inosine-5’-diphosphate trisodium salt has a wide range of applications in scientific research:

    Chemistry: It is used as a substrate in enzymatic assays to study the activity of nucleoside diphosphate kinases and other related enzymes.

    Biology: It plays a role in signal transduction pathways and is used to investigate cellular energy metabolism.

    Medicine: It is explored for its potential therapeutic effects in neuroprotection and cardioprotection.

    Industry: It is used in the production of nucleotide-based pharmaceuticals and as a biochemical reagent in various industrial processes.

Mechanism of Action

The mechanism of action of inosine-5’-diphosphate trisodium salt involves its role as a substrate for nucleoside diphosphate kinases, which catalyze the transfer of phosphate groups to form nucleoside triphosphates. This process is essential for maintaining the cellular energy balance and regulating various metabolic pathways. The compound interacts with specific molecular targets, including enzymes and receptors, to modulate their activity and influence cellular functions.

Comparison with Similar Compounds

    Inosine-5’-monophosphate disodium salt: A precursor in the synthesis of inosine-5’-diphosphate.

    Inosine-5’-triphosphate trisodium salt: An oxidized form with three phosphate groups.

    Guanosine-5’-diphosphate sodium salt: A similar nucleotide with guanine as the nucleobase.

Uniqueness: Inosine-5’-diphosphate trisodium salt is unique due to its specific role in energy transfer and signal transduction pathways. Unlike its monophosphate and triphosphate counterparts, it serves as an intermediate in the synthesis of nucleoside triphosphates and is crucial for the regulation of cellular energy metabolism.

Properties

IUPAC Name

trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O11P2.3Na/c15-6-4(1-23-27(21,22)25-26(18,19)20)24-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,11,12,17)(H2,18,19,20);;;/q;3*+1/p-3/t4-,6-,7-,10-;;;/m1.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPIQGMJSIPVOOS-MSQVLRTGSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N4Na3O11P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301035930
Record name Inosine 5'-diphosphate sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301035930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71672-86-1, 81012-88-6
Record name Inosine 5'-(trihydrogen diphosphate), trisodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071672861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Inosine 5'-diphosphate sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301035930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Inosine 5'-(trihydrogen diphosphate), trisodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.907
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Inosine-5'-diphosphate trisodium salt

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